molecular formula C25H20O5 B11250116 benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

benzyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

Cat. No.: B11250116
M. Wt: 400.4 g/mol
InChI Key: MULKRPTUNKZNSR-UHFFFAOYSA-N
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Description

BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound features a benzyl group and a chromen-2-one moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE typically involves the following steps:

    Preparation of 4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL: This intermediate can be synthesized through the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE: The intermediate is then reacted with benzyl chloroacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticoagulant or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its antioxidant properties can protect cells from oxidative stress, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-2-OXO-2H-CHROMEN-6-YL ACETATE: Lacks the benzyl group, resulting in different biological activities.

    BENZYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)OXY]PROPIONATE: Contains a propionate group instead of an acetate group, affecting its chemical reactivity and biological properties.

Uniqueness

BENZYL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is unique due to the presence of both the benzyl group and the chromen-2-one moiety, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate

InChI

InChI=1S/C25H20O5/c1-17-21-14-20(28-16-23(26)29-15-18-8-4-2-5-9-18)12-13-22(21)30-25(27)24(17)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

MULKRPTUNKZNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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